3'-Azido-2',3'-dideoxy-5-prop-2-yn-1-ylcytidine
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Overview
Description
3’-Azido-2’,3’-dideoxy-5-prop-2-yn-1-ylcytidine: is a synthetic nucleoside analog. This compound is structurally related to other nucleoside analogs and is characterized by the presence of an azido group at the 3’ position, a dideoxy configuration at the 2’ and 3’ positions, and a prop-2-yn-1-yl group at the 5’ position. These modifications confer unique chemical and biological properties to the compound, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Azido-2’,3’-dideoxy-5-prop-2-yn-1-ylcytidine typically involves multiple steps, including the protection of functional groups, selective substitution reactions, and deprotection steps. One common approach involves the following steps:
Protection of the hydroxyl groups: at the 2’ and 3’ positions.
Introduction of the azido group: at the 3’ position through nucleophilic substitution.
Attachment of the prop-2-yn-1-yl group: at the 5’ position using propargylation reactions.
Deprotection of the hydroxyl groups: to yield the final compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated synthesis equipment, high-yielding reaction conditions, and efficient purification techniques to ensure the production of high-purity compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-yn-1-yl group.
Reduction: Reduction reactions can target the azido group, converting it to an amine.
Substitution: The azido group can participate in substitution reactions, such as click chemistry, to form triazoles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Copper(I) catalysts for click chemistry reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of triazoles.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Employed in click chemistry for the formation of triazoles.
Biology:
- Studied for its potential as an antiviral agent due to its structural similarity to other nucleoside analogs.
- Investigated for its ability to inhibit telomerase activity, which is crucial in cancer research .
Medicine:
- Potential therapeutic applications in the treatment of viral infections and cancer.
- Explored for its role in inducing apoptosis in cancer cells .
Industry:
- Utilized in the development of diagnostic tools and assays.
- Applied in the synthesis of labeled nucleotides for research purposes.
Mechanism of Action
The mechanism of action of 3’-Azido-2’,3’-dideoxy-5-prop-2-yn-1-ylcytidine involves its incorporation into DNA or RNA chains during replication or transcription. The presence of the azido group at the 3’ position prevents the addition of subsequent nucleotides, leading to chain termination. This property is particularly useful in inhibiting viral replication and telomerase activity . The compound targets the active site of polymerases and telomerase, interfering with their normal function and leading to the inhibition of DNA synthesis and cell proliferation.
Comparison with Similar Compounds
- 3’-Azido-2’,3’-dideoxyguanosine (AZddG)
- 3’-Azido-2’,3’-dideoxyadenosine (AZddA)
- 3’-Azido-2’,3’-dideoxy-5-hydroxyuridine
Comparison:
- 3’-Azido-2’,3’-dideoxyguanosine (AZddG): Similar in structure but contains a guanine base instead of cytidine. It also inhibits telomerase activity but may have different potency and selectivity .
- 3’-Azido-2’,3’-dideoxyadenosine (AZddA): Contains an adenine base and shares similar inhibitory effects on telomerase .
- 3’-Azido-2’,3’-dideoxy-5-hydroxyuridine: Contains a uridine base and is known for its broad antitumor activity .
Uniqueness: 3’-Azido-2’,3’-dideoxy-5-prop-2-yn-1-ylcytidine is unique due to the presence of the prop-2-yn-1-yl group at the 5’ position, which may confer additional chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
192572-19-3 |
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Molecular Formula |
C12H14N6O3 |
Molecular Weight |
290.28 g/mol |
IUPAC Name |
4-amino-1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-prop-2-ynylpyrimidin-2-one |
InChI |
InChI=1S/C12H14N6O3/c1-2-3-7-5-18(12(20)15-11(7)13)10-4-8(16-17-14)9(6-19)21-10/h1,5,8-10,19H,3-4,6H2,(H2,13,15,20)/t8-,9+,10+/m0/s1 |
InChI Key |
PACZZZVWCYNCIV-IVZWLZJFSA-N |
Isomeric SMILES |
C#CCC1=CN(C(=O)N=C1N)[C@H]2C[C@@H]([C@H](O2)CO)N=[N+]=[N-] |
Canonical SMILES |
C#CCC1=CN(C(=O)N=C1N)C2CC(C(O2)CO)N=[N+]=[N-] |
Origin of Product |
United States |
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